molecular formula C13H18N2O4 B13910625 (4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate

(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate

Cat. No.: B13910625
M. Wt: 266.29 g/mol
InChI Key: XQBSSOJEZBJBKW-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate is a chemical compound with the molecular formula C13H18N2O4 It is known for its unique structure, which includes a methoxyphenyl group, an oxetane ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate typically involves the reaction of (4-methoxyphenyl)methanol with N-[3-(aminomethyl)oxetan-3-YL]carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include continuous flow processes and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate is unique due to its specific structure, which includes an oxetane ring and a carbamate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-17-11-4-2-10(3-5-11)6-19-12(16)15-13(7-14)8-18-9-13/h2-5H,6-9,14H2,1H3,(H,15,16)

InChI Key

XQBSSOJEZBJBKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2(COC2)CN

Origin of Product

United States

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